molecular formula C11H7NO3S B6387972 5-(5-Formylthiophen-2-YL)picolinic acid CAS No. 1261920-33-5

5-(5-Formylthiophen-2-YL)picolinic acid

Cat. No.: B6387972
CAS No.: 1261920-33-5
M. Wt: 233.24 g/mol
InChI Key: XQQVVDCAXSOZAV-UHFFFAOYSA-N
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Description

5-(5-Formylthiophen-2-YL)picolinic acid is an organic compound that features a thiophene ring substituted with a formyl group and a picolinic acid moiety. This compound is of interest due to its unique structure, which combines the properties of both thiophene and picolinic acid, making it valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Formylthiophen-2-YL)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromothiophene-2-carbaldehyde and picolinic acid.

    Coupling Reaction: A Suzuki coupling reaction is employed, using 5-bromothiophene-2-carbaldehyde and picolinic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

    Formylation: The resulting intermediate undergoes formylation to introduce the formyl group at the 5-position of the thiophene ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(5-Formylthiophen-2-YL)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.

Major Products

    Oxidation: 5-(5-Carboxythiophen-2-YL)picolinic acid.

    Reduction: 5-(5-Hydroxymethylthiophen-2-YL)picolinic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(5-Formylthiophen-2-YL)picolinic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound due to its structural similarity to biologically active thiophene derivatives.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of organic semiconductors and materials science applications.

Mechanism of Action

The mechanism of action of 5-(5-Formylthiophen-2-YL)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The formyl group and the thiophene ring can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity and specificity. The picolinic acid moiety can chelate metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Formyl-2-thiopheneboronic acid: Shares the thiophene ring and formyl group but differs in the boronic acid moiety.

    6-(5-Formylthiophen-2-yl)picolinic acid: Similar structure but with a different substitution pattern on the picolinic acid ring.

Uniqueness

5-(5-Formylthiophen-2-YL)picolinic acid is unique due to its combination of a formyl-substituted thiophene ring and a picolinic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(5-formylthiophen-2-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3S/c13-6-8-2-4-10(16-8)7-1-3-9(11(14)15)12-5-7/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQVVDCAXSOZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC=C(S2)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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